molecular formula C10H10O3 B2595017 Methyl 2-(3-formylphenyl)acetate CAS No. 142327-44-4

Methyl 2-(3-formylphenyl)acetate

Cat. No. B2595017
Key on ui cas rn: 142327-44-4
M. Wt: 178.187
InChI Key: FFUBFLSGFOHPKF-UHFFFAOYSA-N
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Patent
US08865896B2

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.C(O)(=O)/C=C\C(O)=O.[NH2:17][C:18]1[N:26]=[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:24]=[C:23]2[C:19]=1[NH:20][C:21](=[O:45])[N:22]2[CH2:32][CH2:33][CH2:34][NH:35][CH2:36][CH2:37][CH2:38][N:39]1[CH2:44][CH2:43][O:42][CH2:41][CH2:40]1.C(N(CC)CC)C.C(O[BH3-])(=O)C.[Na+].[CH:59]([C:61]1[CH:62]=[C:63]([CH2:67][C:68]([O:70][CH3:71])=[O:69])[CH:64]=[CH:65][CH:66]=1)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN1C(=O)CCC1.O>[NH2:17][C:18]1[N:26]=[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:24]=[C:23]2[C:19]=1[NH:20][C:21](=[O:45])[N:22]2[CH2:32][CH2:33][CH2:34][N:35]([CH2:59][C:61]1[CH:62]=[C:63]([CH2:67][C:68]([O:70][CH3:71])=[O:69])[CH:64]=[CH:65][CH:66]=1)[CH2:36][CH2:37][CH2:38][N:39]1[CH2:40][CH2:41][O:42][CH2:43][CH2:44]1 |f:0.1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.C(\C=C/C(=O)O)(=O)O.NC1=C2NC(N(C2=NC(=N1)OCCCC)CCCNCCCN1CCOCC1)=O
Name
Quantity
54.08 g
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
7.12 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Smiles
C(C)(=O)O[BH3-].[Na+]
Step Four
Name
Quantity
6.27 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)CC(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
15 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at 25° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at 25° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C.
ADDITION
Type
ADDITION
Details
a seed crystal was added
STIRRING
Type
STIRRING
Details
After stirring for additional 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
After keeping at 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C2NC(N(C2=NC(=N1)OCCCC)CCCN(CCCN1CCOCC1)CC=1C=C(C=CC1)CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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